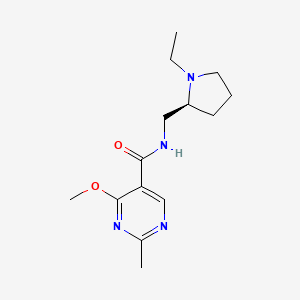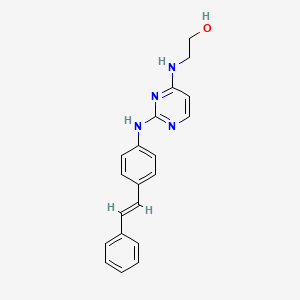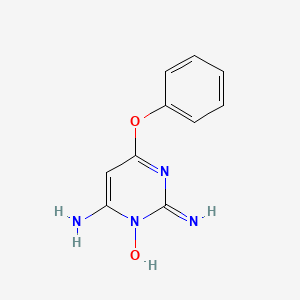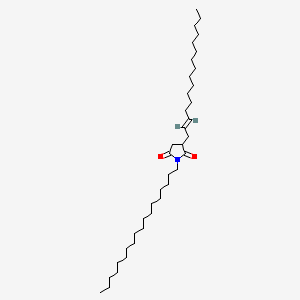
3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with long alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione typically involves the condensation of hexadec-2-enoyl-CoA with octadecylamine under specific reaction conditions. The reaction is carried out in the presence of a catalyst, such as hydrogen bis(oxalato)borate, which facilitates the condensation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The alkyl chains can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Hexadec-2-enoyl-CoA: A related compound with a similar structure but different functional groups.
Trans-2-enoyl-CoA: Another similar compound that shares structural similarities with 3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of long alkyl chains. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
84753-09-3 |
|---|---|
Molecular Formula |
C38H71NO2 |
Molecular Weight |
574.0 g/mol |
IUPAC Name |
3-[(E)-hexadec-2-enyl]-1-octadecylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C38H71NO2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39-37(40)35-36(38(39)41)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h29,31,36H,3-28,30,32-35H2,1-2H3/b31-29+ |
InChI Key |
PQNJPWTVYGXVTK-OWWNRXNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN1C(=O)CC(C1=O)C/C=C/CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C(=O)CC(C1=O)CC=CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl-](/img/structure/B12905551.png)
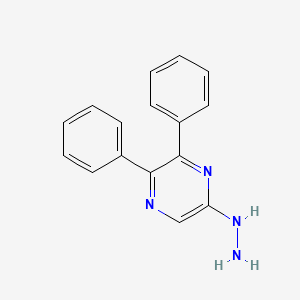
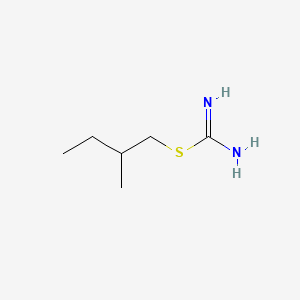

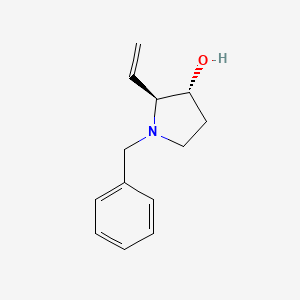
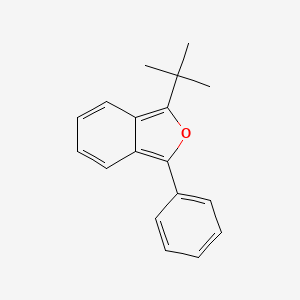
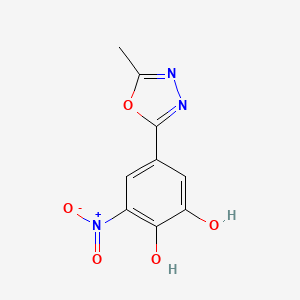
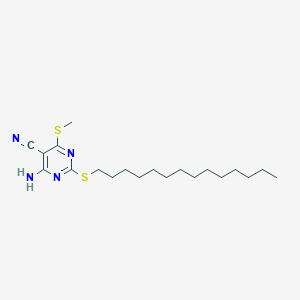
![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
![1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-](/img/structure/B12905607.png)
